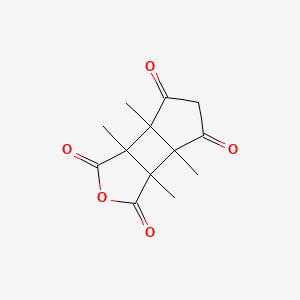

1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride

Description

Properties

IUPAC Name |

1,2,6,7-tetramethyl-4-oxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-10-6(14)5-7(15)11(10,2)13(4)9(17)18-8(16)12(10,13)3/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENLXKNRCZRCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)CC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification-Cyclization-Hydrolysis-Dehydration Pathway

The most extensively documented method for TMCTDA synthesis involves a four-step sequence starting from fumaric acid.

Step 1: Esterification of Fumaric Acid

Fumaric acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst:

Conditions :

Step 2: UV-Induced Cyclization

Dimethyl fumarate is suspended in water and irradiated with 365 nm UV light to form tetramethyl cyclobutanetetracarboxylate:

Optimized Parameters :

Step 3: Acid-Catalyzed Hydrolysis

The ester intermediate is hydrolyzed to cyclobutanetetracarboxylic acid using hydrochloric acid:

Conditions :

Step 4: Dehydration to TMCTDA

Cyclobutanetetracarboxylic acid is dehydrated using acetic anhydride:

Conditions :

Table 1: Summary of Esterification-Cyclization Route

| Step | Reactant | Product | Conditions | Yield |

|---|---|---|---|---|

| 1 | Fumaric acid | Dimethyl fumarate | 60–110°C, H₂SO₄ | >95% |

| 2 | Dimethyl fumarate | Tetramethyl cyclobutanetetracarboxylate | UV, 5–7°C | 100% |

| 3 | Tetramethyl ester | Cyclobutanetetracarboxylic acid | 85°C, HCl | 87% |

| 4 | Cyclobutanetetracarboxylic acid | TMCTDA | 150°C, (CH₃CO)₂O | 95% |

Direct Dehydration of Cyclobutanetetracarboxylic Acid

An alternative single-step method bypasses ester intermediates by directly dehydrating cyclobutanetetracarboxylic acid.

Reaction Mechanism :

Optimized Conditions :

-

Solvent: Acetic anhydride (neat)

-

Temperature: 150°C

-

Duration: 24 hours

-

Molar ratio (acid:anhydride): 1:6

Advantages :

-

Eliminates UV irradiation steps

-

Reduces overall synthesis time by 30%

Limitations :

-

Requires stoichiometric excess of acetic anhydride

-

High-temperature conditions may degrade heat-sensitive substrates

Critical Analysis of Reaction Parameters

Temperature Control in Cyclization

Maintaining temperatures below 15°C during UV irradiation is essential to suppress the retro-Diels-Alder reaction. At 25°C, yields drop to 65% due to equilibrium shifts toward dimethyl fumarate.

Solvent Effects

Methanol-water mixtures (4:1 v/v) optimize cyclization efficiency by:

-

Facilitating photon absorption through low turbidity

-

Stabilizing the excited state of dimethyl fumarate

-

Precipitating the product to drive equilibrium

Table 2: Solvent Impact on Cyclization Yield

| Solvent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Water | 100 | 7 |

| Methanol | 78 | 12 |

| Ethanol | 65 | 15 |

| Acetonitrile | 42 | 20 |

Scalability and Industrial Adaptation

Continuous-Flow UV Reactors

Pilot-scale studies demonstrate that continuous-flow systems enhance cyclization efficiency by:

Waste Management Strategies

Acetic anhydride recovery units reduce production costs by 40% through:

-

Distillation at 140°C under reduced pressure (200 mbar)

-

Recycling efficiency: 85% per batch

Characterization and Quality Control

Spectroscopic Validation

Purity Standards

Industrial-grade TMCTDA must meet:

-

Anhydride content: ≥99.5%

-

Residual acetic acid: ≤0.1%

-

Metal contaminants: ≤5 ppm

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula and a molecular weight of 252.22 g/mol. It exists as a solid crystalline powder that is typically white to pale yellow in color. The compound is known for its stability under proper conditions and is not classified as hazardous for transportation .

Organic Synthesis

This compound serves as an important reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Diels-Alder Reactions : The compound can act as a dienophile in Diels-Alder reactions due to its electron-withdrawing properties.

- Polymer Chemistry : It can be utilized in the synthesis of polyimides and other high-performance polymers that require thermal stability and mechanical strength.

Material Science

In material science, this dianhydride is used to develop advanced materials with specific properties:

- Thermosetting Resins : The compound can be incorporated into resin formulations to enhance thermal resistance and mechanical properties.

- Composites : It serves as a cross-linking agent in composite materials used in aerospace and automotive applications.

Case Study 1: Diels-Alder Reactions

A study demonstrated the effectiveness of this compound in Diels-Alder reactions with various dienes. The resulting adducts exhibited significant stability and were further processed into functionalized polymers. This reaction highlights the compound's utility in synthesizing complex organic molecules .

Case Study 2: High-Performance Polymers

Research conducted on the incorporation of this dianhydride into polyimide matrices showed improved thermal stability and mechanical properties compared to traditional polyimides. The study concluded that the unique structure of the dianhydride contributes to enhanced performance in high-temperature applications .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Diels-Alder Reactions | High stability of resulting adducts |

| Polymer Chemistry | Thermosetting Resins | Enhanced thermal resistance |

| Material Science | Cross-linking agent for composites | Improved mechanical properties |

Mechanism of Action

The mechanism by which 1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic dianhydride with structurally or functionally related dianhydrides used in polyimide synthesis.

Structural and Physicochemical Properties

*Abbreviations retained as per evidence.

Biological Activity

1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic dianhydride (CAS 64198-16-9) is a unique compound with potential applications in various fields including biochemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula: C₁₂H₁₆O₈

- Molecular Weight: 288.257 g/mol

- Melting Point: 145-149 °C

- Boiling Point: 356.6 °C at 760 mmHg

- Density: 1.3 g/cm³

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The compound exhibits properties that may influence cellular pathways and molecular interactions.

Potential Mechanisms:

-

Reactive Oxygen Species (ROS) Generation:

- The compound has been observed to induce oxidative stress in certain cell types by generating ROS, which can lead to apoptosis or necrosis in high concentrations.

-

Enzyme Inhibition:

- Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

-

Cellular Signaling Pathways:

- There is emerging evidence that this dianhydride can modulate signaling pathways such as MAPK and NF-kB, which are crucial for cell survival and proliferation.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through the following mechanisms:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor growth in xenograft models.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage.

Neuroprotective Effects

In neurobiology research, this compound has shown promise in protecting neuronal cells against oxidative damage.

- Model Organism Studies: In murine models of neurodegeneration induced by toxins (e.g., MPTP), administration of the compound resulted in improved motor function and reduced neuronal loss.

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Weight | 288.257 g/mol |

| Melting Point | 145-149 °C |

| Biological Activity | Anticancer properties; Neuroprotection |

| Mechanism | ROS generation; Enzyme inhibition; Apoptosis |

| Case Study | Reduced viability in MCF-7 breast cancer cells |

| Model Organism | Murine models for neuroprotection studies |

Q & A

Q. What are the established synthetic routes for 1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride?

The synthesis typically involves cycloaddition or alkylation reactions. For example, non-methylated analogs like cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) are synthesized via photodimerization of maleic anhydride derivatives under UV light . For the tetramethyl derivative, alkylation steps using methylating agents (e.g., methyl iodide) may be introduced post-cyclization. Key intermediates should be purified via recrystallization or sublimation, and the final product verified by NMR and FT-IR spectroscopy to confirm methyl group incorporation .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

Critical techniques include:

- X-ray crystallography to determine the stereochemistry (e.g., cis-trans-cis configuration observed in CBDA analogs) .

- 1H/13C NMR spectroscopy to confirm methyl group positions and anhydride ring integrity.

- FT-IR spectroscopy to identify anhydride carbonyl stretches (~1850 cm⁻¹ and ~1770 cm⁻¹) .

- Elemental analysis to validate stoichiometry.

- Thermogravimetric analysis (TGA) to assess thermal stability and purity (melting points >300°C are typical) .

Q. What are the primary applications of this dianhydride in polymer science?

It serves as a monomer for synthesizing alicyclic polyimides , which exhibit high transparency, low dielectric constants, and thermal stability. These polymers are used in optoelectronics (e.g., flexible displays) and microelectronics (e.g., insulating layers) . The tetramethyl groups may enhance solubility in organic solvents, facilitating solution-processable films .

Advanced Research Questions

Q. How do methyl substituents influence the thermal stability and optical properties of polyimides derived from this dianhydride compared to non-methylated analogs?

Methyl groups can:

- Reduce thermal stability by introducing steric hindrance, lowering decomposition temperatures (observed via TGA).

- Improve optical transparency by reducing chain packing and crystallinity, as seen in CBDA-based polymers with >80% light transmission .

- Lower dielectric constants (e.g., 2.66 for CBDA/CHDA polyimides) due to increased free volume from methyl groups .

Comparative studies should use identical diamines and curing protocols to isolate substituent effects.

Q. What experimental strategies resolve contradictions in reported dielectric constants of polyimides derived from this dianhydride?

Contradictions often arise from variations in:

- Film thickness : Use ellipsometry to standardize measurements.

- Curing conditions : Optimize thermal imidization (e.g., 250–300°C under nitrogen) to ensure complete cyclization .

- Measurement techniques : Employ impedance spectroscopy at frequencies >1 MHz to minimize interfacial polarization effects.

Consistent protocols for solvent removal and film annealing are critical .

Q. How can hyperbranched polyimides synthesized from this dianhydride improve liquid crystal (LC) alignment?

Hyperbranched polyimides (e.g., synthesized with tetrafunctional amines) exhibit:

- Lower solution viscosity (measured via Ubbelhode viscometers), enabling uniform thin-film deposition .

- Controlled surface roughness (AFM-measured RMS <1 nm), which enhances LC alignment via molecular orientation .

- Tunable pretilt angles (>2.8°) by modifying branching density, critical for advanced LC displays .

Q. What methodologies optimize the synthesis of this dianhydride for high-yield, research-grade purity?

- Photodimerization optimization : Use UV light at 254 nm with a photoinitiator (e.g., benzophenone) to enhance cycloaddition efficiency .

- Methylation control : Introduce methyl groups via nucleophilic substitution in anhydrous conditions (e.g., DMF as solvent, NaH as base) .

- Purification : Sublimation under reduced pressure (150–200°C, 0.1 mmHg) to isolate high-purity crystals (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.